molecular formula C10H9ClO B037927 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene CAS No. 116383-67-6

4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene

Cat. No. B037927
CAS RN: 116383-67-6
M. Wt: 180.63 g/mol
InChI Key: ZJZWKTAMXHPWGL-UHFFFAOYSA-N
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Description

4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene is a synthetic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). This compound has been the subject of extensive scientific research due to its unique chemical structure and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with cellular proteins and enzymes, thereby modulating their function.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene exhibits various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and possess anti-inflammatory properties. Additionally, it has been reported to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene in lab experiments is its unique chemical structure, which allows for the synthesis of various bioactive molecules. However, one of the limitations of using this compound is its potential toxicity, which must be carefully evaluated before use.

Future Directions

There are several future directions for the study of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene. One potential direction is the development of new synthetic routes for the production of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as drug discovery and material science. Finally, there is a need for more comprehensive toxicity studies to evaluate the safety of this compound for use in various applications.

Synthesis Methods

The synthesis of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene involves the reaction of 4-chloronaphthalene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with sodium hydroxide to form the desired compound.

Scientific Research Applications

4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. This compound has been used as a starting material for the synthesis of various bioactive molecules such as antitumor agents and anti-inflammatory drugs.

properties

IUPAC Name

4-chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-8-3-1-2-7-6(8)4-5-9-10(7)12-9/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZWKTAMXHPWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Cl)C3C1O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585778
Record name 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene

CAS RN

116383-67-6
Record name 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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